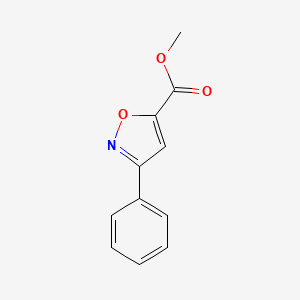

Methyl 3-phenylisoxazole-5-carboxylate

Description

Methyl 3-phenylisoxazole-5-carboxylate (C₁₁H₉NO₃) is a heterocyclic compound featuring an isoxazole ring fused to a phenyl group and a methyl ester substituent. Its crystal structure reveals a dihedral angle of 19.79° between the phenyl and isoxazole rings, with the ester group tilted at 12.14° relative to the isoxazole moiety . The compound forms layered structures in the crystal lattice via C–H⋯O hydrogen bonds parallel to the (010) plane . Isoxazole derivatives, including this compound, are significant in medicinal and agrochemical research due to their bioactivity, such as anticancer, antibacterial, and insecticidal properties .

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)10-7-9(12-15-10)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDKYDGBJLXLAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Dihedral Angles and Conformational Differences

The dihedral angle between the phenyl and isoxazole rings is highly sensitive to ester substituents:

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| Methyl 3-phenylisoxazole-5-carboxylate | 19.79 | |

| Isopropyl 3-phenylisoxazole-5-carboxylate | 7.37 | |

| N,N-Dimethyl-3-phenylisoxazole-5-carboxamide | 14.05 |

The bulkier isopropyl ester (Wang et al., 2013) reduces steric hindrance, resulting in a smaller dihedral angle, while the methyl ester adopts a more planar conformation. The carboxamide derivative (N,N-dimethyl) exhibits intermediate angles, suggesting substituent electronic effects also influence ring alignment .

Hydrogen Bonding and Crystal Packing

Molecular Properties

| Compound | Molecular Weight | Boiling Point | Melting Point |

|---|---|---|---|

| This compound | 203.19 | Not reported | Not reported |

| Ethyl 3-phenylisoxazole-5-carboxylate | 217.22 | Not reported | Not reported |

| Isopropyl 3-phenylisoxazole-5-carboxylate | 231.25 | Not reported | Not reported |

Data gaps highlight the need for further experimental characterization.

Bioactivity

Q & A

Q. Optimization strategies :

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

- Adjust stoichiometry of methanol to avoid side products (e.g., diesters).

- Control temperature to prevent decomposition of the acid chloride intermediate .

How can researchers confirm the structural integrity of this compound using crystallographic data?

Basic

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

| Crystal Data | Values | Source |

|---|---|---|

| Molecular formula | C₁₁H₉NO₃ | |

| Crystal system | Monoclinic (P2₁/c) | |

| Unit cell dimensions | a = 12.2275 Å, b = 13.604 Å, c = 5.8746 Å | |

| Refinement residuals | R = 0.059, wR = 0.133 |

Q. Methodology :

- Use SHELXL for refinement, ensuring displacement parameters and bond lengths align with expected values (e.g., C–O bond: ~1.34 Å) .

- Validate hydrogen bonding networks (e.g., C–H···O interactions) to assess packing stability .

What analytical techniques are critical for assessing the purity of this compound post-synthesis?

Q. Basic

TLC : Compare Rf values against a known standard; use UV-active stains for visualization .

NMR Spectroscopy :

- ¹H NMR : Check for aromatic proton splitting (δ 7.2–8.1 ppm) and methyl ester singlet (δ 3.8–4.0 ppm).

- ¹³C NMR : Confirm carbonyl resonance at ~165 ppm .

Mass Spectrometry (MS) : Verify molecular ion peak at m/z 203.19 (M⁺) .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.

- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict attack sites (e.g., carbonyl carbon) .

- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics .

How can discrepancies in crystallographic data between this compound and its analogs be resolved?

Q. Advanced

- Dihedral Angle Analysis : Compare phenyl-isoxazole angles (e.g., 14.05° in this compound vs. 7.37° in isopropyl analogs) to identify steric or electronic influences .

- Multi-Scan Correction : Apply absorption corrections (e.g., SADABS) during data collection to minimize intensity errors .

- Cross-Validation : Use independent refinement software (e.g., Olex2 vs. SHELXL) to verify parameter consistency .

What strategies mitigate decomposition of this compound under varying pH conditions?

Q. Advanced

pH Stability Profiling :

- Acidic conditions : Hydrolysis of the ester group occurs below pH 3; stabilize with buffered solutions (pH 5–7).

- Basic conditions : Avoid prolonged exposure to NaOH (>0.1 M) to prevent saponification.

Lyophilization : Store lyophilized samples at –20°C under inert gas to prevent moisture-induced degradation .

How does the electronic configuration of this compound influence its binding to biological targets?

Q. Advanced

- π-π Stacking : The phenyl ring interacts with aromatic residues (e.g., Tyr, Phe) in enzyme active sites.

- Hydrogen Bonding : The carbonyl group acts as an H-bond acceptor, critical for binding to serine proteases .

- Docking Studies : Use AutoDock Vina to simulate binding modes with proteins like human serum albumin (binding energy ≤ –7.0 kcal/mol) .

What are the challenges in interpreting NMR spectra of this compound due to spin-spin coupling?

Q. Advanced

- Complex Splitting : The isoxazole ring protons (δ 6.5–7.0 ppm) exhibit vicinal coupling (J = 2–3 Hz), requiring high-resolution NMR (≥500 MHz) for accurate integration.

- Solvent Artifacts : Use deuterated DMSO-d₆ to minimize signal overlap with residual protons.

- Dynamic Effects : Variable-temperature NMR can resolve broadening caused by rotational isomerism .

How can researchers design derivatives of this compound to enhance bioactivity?

Q. Advanced

Functionalization Sites :

- Position 3 : Introduce electron-withdrawing groups (e.g., –NO₂) to increase electrophilicity.

- Position 5 : Replace methyl ester with amides to improve membrane permeability .

SAR Studies : Test analogs against bacterial biofilms (MIC ≤ 8 µg/mL) to correlate substituents with antimicrobial potency .

What are the best practices for resolving contradictions in published biological activity data for this compound?

Q. Advanced

- Dose-Response Curves : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for cell line variability (e.g., HeLa vs. MCF-7) .

- Orthogonal Assays : Validate results using both fluorescence-based and calorimetric methods (e.g., ITC vs. SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.